molecular formula C28H30N2O3S B2725191 N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-96-7

N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2725191
CAS RN: 681275-96-7
M. Wt: 474.62
InChI Key: CXWDUNHYRYYDJT-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide” is a complex organic compound. It contains an amide group (-CONH2), a thioether group (-S-), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a 3,4-dimethoxyphenethyl group (a phenethyl group with two methoxy groups (-OCH3) attached to the 3rd and 4th positions of the benzene ring) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic structure. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thioether group might be oxidized. The indole group is also likely to participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents, while the presence of nonpolar groups like the benzene rings might increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Antioxidant Properties A novel approach to synthesize compounds with potential antioxidant activity involves the condensation of 1H-indole carbaldehyde oxime and 2-chloroacetamide derivatives, producing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. These compounds have been shown to exhibit considerable antioxidant activity, with some demonstrating remarkable activity at low concentrations due to the strategic attachment of halogens on the phenyl ring, enhancing the antioxidant properties of the indole nucleus (Gopi & Dhanaraju, 2020).

Binding Characteristics and Ligand Potential Research into the binding characteristics of ligands for peripheral benzodiazepine receptors revealed the use of dimethoxybenzyl and fluoro-phenoxyphenyl acetamide derivatives as potent and selective ligands. These studies provide insights into the physiological relevance of peripheral benzodiazepine receptors, indicating the potential therapeutic applications of such compounds (Chaki et al., 1999).

Antitumor Activity The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing a 2-(4-aminophenyl)benzothiazole structure, has been explored for their antitumor potential. These compounds were screened for activity against a wide range of human tumor cell lines, identifying several with considerable anticancer activity. This highlights the importance of the 1,3,4-thiadiazole core and indole derivatives in developing new antitumor agents (Yurttaş et al., 2015).

Novel Synthetic Approaches Innovative synthetic methods have been developed for creating compounds with potential pharmaceutical applications. For instance, the use of 3,4-dimethoxybenzyl as a protecting group for thiazetidine derivatives illustrates the versatility of these moieties in synthetic chemistry. Such methodologies enable the preparation of compounds with various biological activities, offering new pathways for drug discovery (Grunder-Klotz & Ehrhardt, 1991).

Mechanism of Action

Without specific studies or data on this compound, it’s challenging to predict its mechanism of action. It could potentially interact with biological systems in a variety of ways, depending on its structure and the specific functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, compounds containing benzene rings are often hazardous due to the potential for aromatic hydrocarbon exposure .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its interactions with biological systems, and exploring potential uses in fields like medicinal chemistry .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3S/c1-20-7-6-8-22(15-20)17-30-18-27(23-9-4-5-10-24(23)30)34-19-28(31)29-14-13-21-11-12-25(32-2)26(16-21)33-3/h4-12,15-16,18H,13-14,17,19H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWDUNHYRYYDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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